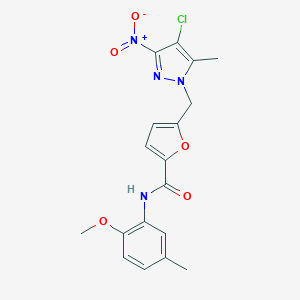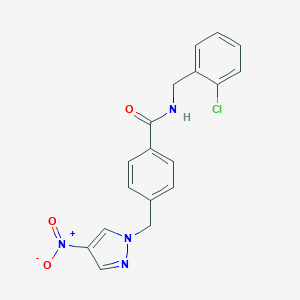![molecular formula C13H13Cl2N3O B213874 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213874.png)
2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide, also known as DMP 777, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes.
Mecanismo De Acción
2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 works by inhibiting the activity of PARP, which is an enzyme involved in DNA repair processes. PARP inhibitors, such as 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777, prevent the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action is particularly effective in cancer cells, which have a high rate of DNA damage and rely on PARP for DNA repair.
Biochemical and Physiological Effects
2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 has been shown to have several biochemical and physiological effects. In cancer cells, 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 induces synthetic lethality, leading to cell death. In non-cancer cells, 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 has been shown to induce apoptosis, a process of programmed cell death. 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 in lab experiments is its high potency and specificity. 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 is a potent inhibitor of PARP and has been shown to be effective in inducing synthetic lethality in cancer cells. However, one of the limitations of using 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 in lab experiments is its potential toxicity. 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 has been shown to induce apoptosis in non-cancer cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Additionally, there is a need for more studies on the potential toxicity of PARP inhibitors, such as 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777, in non-cancer cells. Finally, there is a need for more clinical trials to evaluate the efficacy of PARP inhibitors, such as 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777, in cancer treatment.
Métodos De Síntesis
The synthesis of 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 involves several steps, including the reaction of 2,6-dichlorobenzoyl chloride with 1,3-dimethyl-1H-pyrazole in the presence of a base, followed by the reaction with methylamine. The final product is obtained after purification by column chromatography. The yield of the synthesis method is high, and the purity of the product is also excellent.
Aplicaciones Científicas De Investigación
2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 has been extensively studied for its potential applications in scientific research. One of the primary areas of research is cancer treatment. PARP inhibitors, such as 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777, have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. This is because cancer cells have a high rate of DNA damage and rely on PARP for DNA repair. By inhibiting PARP, 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 can induce synthetic lethality in cancer cells, leading to their death.
Propiedades
Nombre del producto |
2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide |
|---|---|
Fórmula molecular |
C13H13Cl2N3O |
Peso molecular |
298.16 g/mol |
Nombre IUPAC |
2,6-dichloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C13H13Cl2N3O/c1-8-9(7-18(2)17-8)6-16-13(19)12-10(14)4-3-5-11(12)15/h3-5,7H,6H2,1-2H3,(H,16,19) |
Clave InChI |
XHBMYLVNXHCSFH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1CNC(=O)C2=C(C=CC=C2Cl)Cl)C |
SMILES canónico |
CC1=NN(C=C1CNC(=O)C2=C(C=CC=C2Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)
![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)


![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)

![N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B213808.png)


